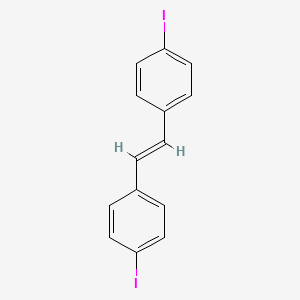

4,4'-Diiodo-trans-stilbene

Vue d'ensemble

Description

4,4’-Diiodo-trans-stilbene is a chemical compound with the molecular formula C14H10I2. It is also known as 1,1’-((E)-1,2-ethenediyl)bis(4-iodobenzene) or benzene, 1,1’-(1,2-ethenediyl)bis(4-iodo-, (E)- .

Synthesis Analysis

The synthesis of 4,4’-Diiodo-trans-stilbene and other symmetrical trans-Stilbenes has been achieved by Heck Reaction of Arenediazonium Salts with Vinyltriethoxysilane .Molecular Structure Analysis

The molecular structure of 4,4’-Diiodo-trans-stilbene consists of a trans-stilbene core with iodine atoms substituted at the 4,4’ positions . Further structural analysis would require more specific data.Chemical Reactions Analysis

Unspecific peroxygenases (UPOs) from basidiomycetes like Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .Applications De Recherche Scientifique

Luminescence in Zinc Metal-Organic Frameworks

A study by Bauer et al. (2007) discusses the use of stilbene, specifically trans-4,4'-stilbene dicarboxylic acid, in the creation of zinc metal-organic frameworks (MOFs). These MOFs exhibit unique luminescent properties due to the incorporation of stilbene linkers, demonstrating potential applications in sensor technologies (Bauer et al., 2007).

Fluorescence Enhancement

Yang, Chiou, and Liau (2002) investigated the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions. Their findings reveal a more planar ground-state geometry, leading to higher fluorescence quantum yields and suggesting potential uses in optical applications (Yang, Chiou, & Liau, 2002).

Electrochemical Applications

Katz, Riklin, and Willner (1993) explored the use of stilbene-derived compounds, specifically trans-stilbene-(4,4′-diisothiocyanate)-2,2′-disulfonic acid (DIDS), in the creation of functionalized monolayers on electrodes. This research highlights stilbene's potential in developing redox-active surfaces for electrochemical applications (Katz, Riklin, & Willner, 1993).

Structural and Spectroscopic Analysis

Solovyeva et al. (2019) conducted structural and spectroscopic analysis of amino derivatives of trans-stilbene. Their research provides valuable insights into the physical properties of stilbene derivatives, which could inform their use in materials science and biomedical fields (Solovyeva et al., 2019).

Medicinal Chemistry and Drug Design

Giacomini et al. (2016) reviewed the use of stilbene scaffold in medicinal chemistry, emphasizing its role in the development of new drugs for cancer, Alzheimer's, and other diseases. This highlights the potential of stilbene derivatives, like 4,4'-Diiodo-trans-stilbene, in therapeutic applications (Giacomini et al., 2016).

Orientations Futures

Stilbene compounds, including 4,4’-Diiodo-trans-stilbene, have shown potential in medical research, particularly in the study of cancer. For instance, 4,4’-Dihydroxy-trans-stilbene has been found to inhibit Lewis Lung Carcinoma growth in vivo through apoptosis, autophagy, and modulation of the tumor microenvironment . This suggests potential future directions in cancer research and treatment.

Mécanisme D'action

Target of Action

4,4’-Diiodo-trans-stilbene (DHS) is a synthetic analog of resveratrol . It has been shown to exert an antiproliferative effect on normal human fibroblasts

Mode of Action

It has been shown to suppress transformation in normal mouse fibroblasts and inhibit proliferation and invasion of human breast cancer cells . This suggests that DHS may interact with its targets to disrupt normal cell cycle progression, leading to a reduction in cell proliferation.

Biochemical Pathways

DHS is a stilbene compound, and its synthesis involves the regioselective hydroxylation of trans-stilbene . This process is catalyzed by unspecific peroxygenases (UPOs) from various basidiomycetes . The resulting DHS has been shown to have preventive effects on cancer invasion and metastasis .

Pharmacokinetics

It’s known that the bioavailability of stilbene compounds can be influenced by factors such as metabolism and absorption

Result of Action

DHS has been shown to have a more potent antiproliferative effect on normal human fibroblasts than resveratrol . In addition, it suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells . These effects suggest that DHS may have potential as an anticancer agent.

Action Environment

The action of stilbene compounds like DHS can be influenced by various environmental factors. For instance, the biosynthesis of stilbenes can be enhanced by factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress

Analyse Biochimique

Biochemical Properties

4,4’-Diiodo-trans-stilbene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .

Cellular Effects

The effects of 4,4’-Diiodo-trans-stilbene on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4,4’-Diiodo-trans-stilbene exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4,4’-Diiodo-trans-stilbene in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,4’-Diiodo-trans-stilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4,4’-Diiodo-trans-stilbene is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4,4’-Diiodo-trans-stilbene is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,4’-Diiodo-trans-stilbene and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEYAZGFUKIZPM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201861-91-8 | |

| Record name | 4,4'-Diiodo-trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984881.png)

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)